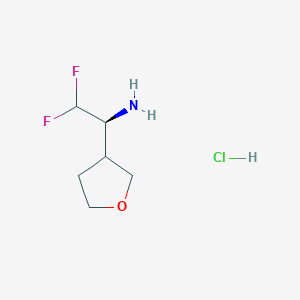![molecular formula C23H20F3N3O4 B2452691 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 892277-74-6](/img/new.no-structure.jpg)
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound belonging to the class of benzofuro[3,2-d]pyrimidines. It's intriguing due to its multifaceted applications in various scientific domains, including medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide generally involves multi-step organic synthesis, starting from a suitable benzofuran or pyrimidine derivative. Key steps typically include:
Cyclization Reactions: : Formation of the benzofuro[3,2-d]pyrimidine core.
Acylation: : Introduction of the acetamide functionality.
Trifluoromethylation: : Incorporation of the trifluoromethyl group.
Industrial Production Methods
Large-scale synthesis would involve optimizing the reaction conditions for yield and purity, potentially incorporating:
High-throughput Screening: : To find the best catalysts and conditions.
Continuous Flow Chemistry: : To increase efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation and Reduction: : Modifications on the aromatic rings.
Substitution Reactions: : On the acetamide and trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as KMnO4 or H2O2.
Reducing Agents: : Like LiAlH4.
Substitution Reagents: : Halides, alkylating agents.
Major Products
Major products depend on the reaction type but typically include hydroxylated, alkylated, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Material Science: : As a precursor in the synthesis of advanced materials.
Catalysis: : Serving as a catalyst or ligand in various organic transformations.
Biology and Medicine
Antimicrobial Agents:
Cancer Research: : Investigated for its activity against certain cancer cell lines.
Industry
Agriculture: : As a potential pesticide or herbicide.
Pharmaceuticals: : Basis for drug discovery and development.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Binding to specific proteins or enzymes.
Pathways: : Altering biochemical pathways to exert therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Other Benzofuro[3,2-d]pyrimidines: : Such as derivatives with different substituents.
Trifluoromethyl Acetamides: : Similar compounds where the trifluoromethyl group is crucial for activity.
Uniqueness
Trifluoromethyl Group: : Provides unique physicochemical properties.
Benzofuro[3,2-d]pyrimidine Core: : Offers a distinctive scaffold for diverse biological activities.
This detailed exploration highlights the complexity and versatility of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, showcasing its importance across multiple scientific fields
Properties
CAS No. |
892277-74-6 |
|---|---|
Molecular Formula |
C23H20F3N3O4 |
Molecular Weight |
459.425 |
IUPAC Name |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H20F3N3O4/c1-2-3-11-28-21(31)20-19(16-9-4-5-10-17(16)33-20)29(22(28)32)13-18(30)27-15-8-6-7-14(12-15)23(24,25)26/h4-10,12H,2-3,11,13H2,1H3,(H,27,30) |
InChI Key |
UAUMGWIREZQPSB-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-5-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2452610.png)
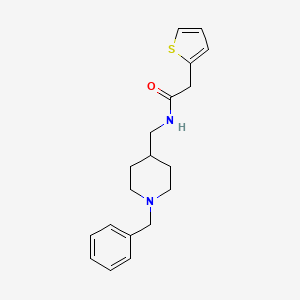
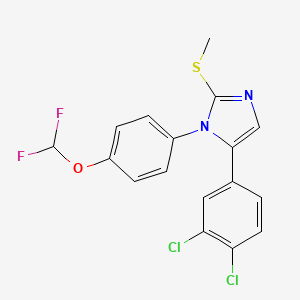
![3-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}propanoic acid](/img/structure/B2452614.png)
![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452618.png)
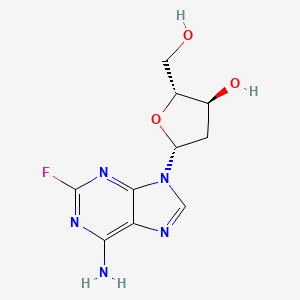
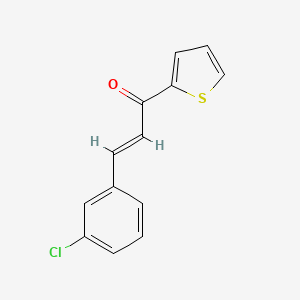

![N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2452624.png)
![N-benzyl-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide](/img/structure/B2452625.png)
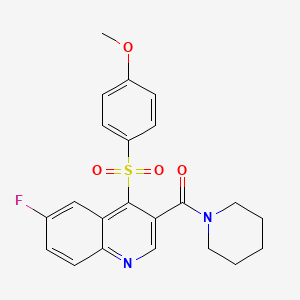
![3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2452629.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2452630.png)
